molecular formula C7H12Cl2N4 B1489247 N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 1949836-62-7

N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1489247
CAS No.: 1949836-62-7
M. Wt: 223.1 g/mol
InChI Key: SZRNWDAEJIHNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a high-purity organic compound supplied for research and development purposes. This chemical belongs to a class of azetidine-pyrimidine hybrids that are of significant interest in medicinal chemistry and drug discovery. Compounds featuring the azetidinyl-pyrimidine scaffold are frequently investigated as key intermediates or active scaffolds in the development of kinase inhibitors . Specifically, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2) . CDK2 dysregulation is a known factor in the progression of various cancers, making inhibitors of this enzyme a promising area of oncological research. These analogues are noted for their strong binding affinity and ability to stabilize the CDK2 protein structure, thereby effectively inhibiting its activity . The structural similarity of this compound to these active compounds makes it a valuable building block for synthesizing and evaluating novel therapeutic candidates in preclinical research. For use in laboratory settings only. This product is offered with comprehensive documentation, including analytical certificates. It is presented as a solid powder and should be stored at room temperature . Handle with appropriate precautions, as compounds in this class may carry warnings for causing skin and eye irritation or specific target organ toxicity .

Properties

IUPAC Name

N-(azetidin-3-yl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-2-8-5-10-7(1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRNWDAEJIHNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step reaction involving azetidine derivatives and pyrimidine precursors. The synthesis generally includes the following steps:

  • Formation of Intermediate : The reaction begins with azetidine-3-ylamine reacting with pyrimidin-4-amine.
  • Cyclization : This step involves the formation of the azetidine-pyrimidine linkage.
  • Purification : The product is purified to obtain the dihydrochloride salt form, enhancing its solubility and stability for biological assays.

The general synthetic route can be summarized as follows:

Azetidine 3 ylamine+Pyrimidin 4 amineN azetidin 3 yl pyrimidin 4 amineHClN azetidin 3 yl pyrimidin 4 amine dihydrochloride\text{Azetidine 3 ylamine}+\text{Pyrimidin 4 amine}\rightarrow \text{N azetidin 3 yl pyrimidin 4 amine}\xrightarrow{\text{HCl}}\text{N azetidin 3 yl pyrimidin 4 amine dihydrochloride}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain kinases, affecting cell proliferation and survival pathways.
  • Receptor Modulation : It has been shown to modulate neurotransmitter receptors, which could have implications for neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example, it has been demonstrated to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5Induction of apoptosis
PC3 (Prostate Cancer)0.8Cell cycle arrest at G2/M phase

Antiviral Activity

The compound has also shown promising antiviral properties against certain viral strains, indicating its potential as an antiviral agent.

Virus Type Activity Observed Reference
HIVInhibition of replication
InfluenzaReduced viral load

Case Studies

  • Study on Anticancer Effects :
    A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antiviral Efficacy Against HIV :
    Another study assessed the antiviral activity against HIV strains with mutations known to confer resistance to standard treatments. The compound exhibited effective inhibition of viral replication, suggesting its potential as a therapeutic agent in HIV treatment regimens.

Scientific Research Applications

N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound attracting interest in medicinal chemistry for its various biological activities. Research has explored related compounds and their applications, offering insights into the potential uses of this compound.

Scientific Research Applications

  • Histamine H3 Receptor Agonists:
    • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally related to this compound, have been identified as high-affinity non-imidazole agonists of the histamine H3 receptor (H3R) .
    • These compounds offer a potential alternative to imidazole-containing agonists, which may have drawbacks .
    • One key compound, VUF16839 (14d), showed nanomolar on-target activity and weak activity on cytochrome P450 enzymes, along with favorable metabolic stability .
  • ** potential for treating diseases:**
    • Imidazole-containing agonists have demonstrated potential in treating mechanical nociception, obesity, diabetes mellitus, and stress .
    • Data suggests a cardioprotective effect of H3R receptor activation .
  • Azetidine Derivatives in Synthesis:
    • Azetidine derivatives are used in synthesizing new heterocyclic amino acid derivatives .
    • Azetidines can be created through aza-Michael addition using various amines, including heterocyclic aromatic amines, with potential applications in medicinal chemistry . For example, baricitinib, a drug used to treat rheumatoid arthritis, contains a 3-(pyrazol-1-yl)azetidine skeleton .
  • BCL6 Inhibition:
    • Azetidines have been explored as inhibitors of BCL6, an important protein target .
    • Research has focused on optimizing the structure of azetidine-containing compounds to improve their permeability and efflux, which are important factors for drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) C₇H₁₂Cl₂N₄ 223.10 Azetidine (4-membered ring), pyrimidine
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 Pyrrolidine (5-membered ring), pyrimidine
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₉H₁₃Cl₂F₃N₄ ~304.92* Pyrrolidine, CF₃-substituted pyrimidine
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride C₇H₁₂Cl₂N₄ ~223.10 Azetidine, 1-methylpyrazole
4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 Azetidine, pyrimidine-2-amine isomer

*Calculated based on free base (C₉H₁₁F₃N₄ = 232 g/mol) + 2HCl (72.92 g/mol).

Key Observations:
  • Substituent Impact : The trifluoromethyl (CF₃) group in the pyrrolidine analog enhances lipophilicity and metabolic stability, making it favorable for pharmaceutical applications .
  • Isomerism : The pyrimidine-2-amine isomer (4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride) differs in substitution position, altering hydrogen-bonding interactions .

Solubility and Stability

  • Salt Forms : Dihydrochloride salts (common across all compounds) improve aqueous solubility, critical for biological assays and synthetic workflows .
  • Stability : Azetidine derivatives may exhibit lower thermal stability due to ring strain, whereas pyrrolidine analogs are more conformationally relaxed .

Research Findings

  • Biological Activity : Azetidine-containing compounds show promise in targeting compact binding pockets (e.g., kinases), while pyrrolidine analogs are more prevalent in CNS drugs due to better blood-brain barrier penetration .
  • Fluorinated Derivatives : The CF₃-substituted pyrrolidine compound () has been prioritized in drug discovery for its enhanced pharmacokinetic properties .

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Core

  • The core step involves nucleophilic aromatic substitution (S_NAr) of a pyrimidin-4(3H)-one derivative with a suitably protected 3-aminoazetidine intermediate.
  • The 3-aminoazetidine is often Boc-protected at the primary amino group to prevent overalkylation during the reaction.
  • The reaction is typically carried out in polar aprotic solvents such as dichloromethane or dimethylformamide under microwave irradiation at elevated temperatures (120–150 °C) to enhance the reaction rate and yield.
  • After substitution, acidic deprotection removes the Boc group, yielding the free amine intermediate.

Preparation of Boc-Protected 3-Aminoazetidine Intermediates

  • Starting from benzhydryl-protected 3-aminoazetidine, Boc protection is introduced to the primary amine.
  • Alkylation with iodoalkyl reagents allows the introduction of various substituents on the azetidine ring.
  • Removal of the benzhydryl protecting group is achieved by hydrogenation, yielding Boc-protected azetidine intermediates ready for nucleophilic substitution.

Formation of Dihydrochloride Salt

  • The free base of N-(azetidin-3-yl)pyrimidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This salt formation improves the compound’s crystallinity, stability, and aqueous solubility, facilitating purification and handling.

Reaction Conditions and Solvents

Step Solvent(s) Temperature Notes
Boc protection of azetidine Dichloromethane, other organic solvents Room temperature Protects primary amine to prevent overalkylation
Alkylation of Boc-azetidine Aprotic solvents (e.g., DMF) Room temperature Introduces substituents on azetidine ring
Benzhydryl group removal Hydrogenation in methanol or ethanol Room temperature Catalytic hydrogenation to remove protecting group
Nucleophilic aromatic substitution Dichloromethane, DMF, or similar 120–150 °C (microwave) Microwave irradiation accelerates reaction
Boc deprotection Acidic conditions (e.g., HCl in dioxane) Room temperature Removes Boc group to liberate amine
Formation of dihydrochloride salt Alcoholic solvents, polar solvents Room temperature Enhances solubility and crystallinity

Purification Techniques

  • The crude product after deprotection is typically purified by recrystallization from mixtures of methanol and dichloromethane or other suitable solvent combinations.
  • Slurrying in polar solvents may be used to obtain amorphous or crystalline forms.
  • Filtration and drying under controlled temperature conditions yield the pure dihydrochloride salt.
  • Techniques such as solvent-antisolvent precipitation, lyophilization, and distillation are also applicable depending on the scale and purity requirements.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Type Conditions Product/Form
1 Benzhydryl-protected 3-aminoazetidine + Boc2O Boc protection Room temp, organic solvent Boc-protected 3-aminoazetidine
2 Boc-protected azetidine + iodoalkyl reagent Alkylation Room temp, aprotic solvent Alkylated Boc-protected azetidine
3 Alkylated Boc-protected azetidine Hydrogenation (H2, Pd/C) Room temp, alcoholic solvent Boc-protected azetidine intermediate
4 Boc-protected azetidine + pyrimidin-4(3H)-one Nucleophilic aromatic substitution 120–150 °C, microwave, polar aprotic solvent Boc-protected pyrimidinyl azetidine
5 Boc-protected pyrimidinyl azetidine Acidic deprotection Room temp, HCl in dioxane N-(azetidin-3-yl)pyrimidin-4-amine free base
6 Free base + HCl Salt formation Room temp, alcoholic solvent N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride

Research Findings and Optimization

  • Microwave-assisted nucleophilic substitution significantly reduces reaction time and improves yield compared to conventional heating.
  • Boc protection is critical to avoid overalkylation, especially with linear alkyl substituents on the azetidine ring.
  • Branched alkyl substituents reduce overalkylation risk due to steric hindrance, allowing more straightforward synthesis.
  • The choice of solvents and temperature control during salt formation affects the crystalline form and purity of the final dihydrochloride salt.
  • Crystalline forms of the dihydrochloride salt exhibit improved stability and are preferred for pharmaceutical applications.

Summary Table of Key Parameters

Parameter Details
Starting materials Benzhydryl-protected 3-aminoazetidine, pyrimidin-4(3H)-one derivatives
Protection group Boc (tert-butyloxycarbonyl)
Key reaction Nucleophilic aromatic substitution (microwave-assisted)
Deprotection Acidic conditions (HCl in dioxane)
Salt formation Treatment with HCl to form dihydrochloride salt
Solvents Dichloromethane, methanol, dioxane, DMF
Temperature range Room temperature to 150 °C (microwave)
Purification methods Recrystallization, filtration, slurrying

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsPurification Method
1Boc-protected azetidine precursor, DCM, TFAColumn chromatography (silica gel)
24-Chloropyrimidine, Pd catalyst, base (e.g., K2CO3)Recrystallization (EtOH/H2O)
3HCl (gaseous or in dioxane)Lyophilization

Characterization involves NMR (1H/13C), HPLC (>95% purity), and mass spectrometry .

How is the structural integrity of the compound validated post-synthesis?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles .
  • Spectroscopic Analysis :
    • 1H NMR : Distinct peaks for azetidine protons (δ 3.5–4.2 ppm) and pyrimidine aromatic protons (δ 8.2–8.8 ppm) .
    • FT-IR : N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 39.2%, H: 5.3%, N: 22.8%, Cl: 30.7%) .

What is the solubility and stability profile of this compound?

  • Solubility : Highly water-soluble (>50 mg/mL) due to the dihydrochloride salt form. Solubility decreases in organic solvents (e.g., <5 mg/mL in DMSO) .
  • Stability :
    • Stable at room temperature (25°C) for 6 months when stored in airtight, light-protected containers.
    • Degrades at pH >7 (hydrolysis of azetidine ring); use buffers (pH 4–6) for in vitro assays .

Advanced Research Questions

What enzymatic targets and mechanisms are associated with this compound?

  • JAK/STAT Pathway Inhibition : The pyrimidine-azetidine scaffold competitively binds to the ATP-binding pocket of Janus kinases (JAKs), disrupting phosphorylation (IC50: 10–100 nM in kinase assays) .
  • Kinase Selectivity : Structural studies reveal selectivity for JAK2 over JAK3 (10-fold difference) due to steric clashes with the smaller azetidine ring .

Q. Key Binding Interactions :

TargetHydrogen BondsHydrophobic Interactions
JAK2Pyrimidine N1 with Leu855Azetidine with Phe958
JAK3Partial engagement due to Val912Reduced affinity

How does the azetidine ring conformation influence binding affinity?

  • Ring Strain : The 3-membered azetidine induces a 25° tilt in the pyrimidine plane, enhancing van der Waals contacts with hydrophobic kinase pockets .

  • Comparative SAR :

    Analog (Ring Size)JAK2 IC50 (nM)Solubility (mg/mL)
    Azetidine (3)1550
    Pyrrolidine (5)4530
    Piperidine (6)12010

Azetidine’s rigidity optimizes both potency and solubility .

How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) alters IC50 values .
  • Purity Issues : Residual solvents (e.g., DMF) in <95% pure samples artificially suppress activity. Validate via HPLC before testing .
  • Cell Permeability : Use pro-drug forms (e.g., acetylated azetidine) in cellular assays to address low membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.